
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate typically involves the esterification of 2-(6-formyl-2,3-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 2-(6-carboxy-2,3-dimethoxyphenyl)acetic acid.
Reduction: Methyl 2-(6-hydroxymethyl-2,3-dimethoxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its reactive formyl group.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism by which Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate exerts its effects is largely dependent on the functional groups present in its structure. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity through electron-donating effects. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.
相似化合物的比较
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(6-formyl-3-methoxyphenyl)acetate: Similar structure but with only one methoxy group.
Uniqueness: Methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic applications and research studies.
属性
分子式 |
C12H14O5 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
methyl 2-(6-formyl-2,3-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H14O5/c1-15-10-5-4-8(7-13)9(12(10)17-3)6-11(14)16-2/h4-5,7H,6H2,1-3H3 |
InChI 键 |
VBGQHKOYPYDOSL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C=O)CC(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


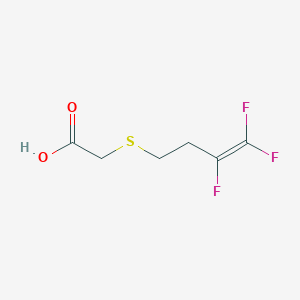

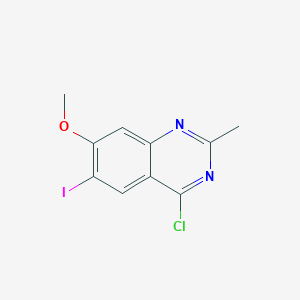
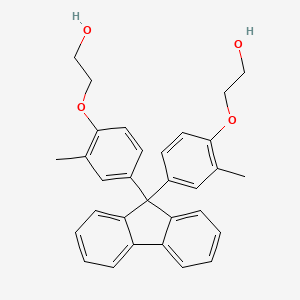
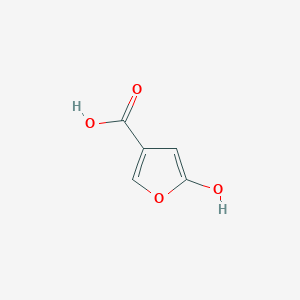
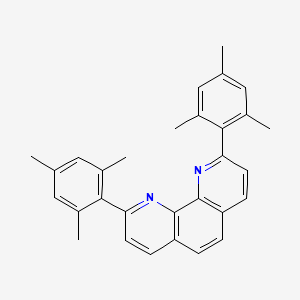
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
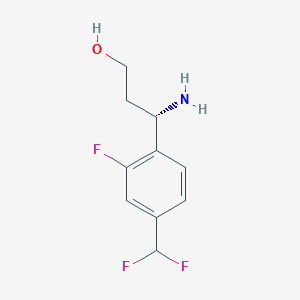


![7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)
